REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH3:15])[CH:3]([OH:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O.S(=O)(=O)(O)O.[H][H]>C1COCC1.[Pd]>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][CH:3]([OH:14])[C:2]([CH3:15])([CH3:1])[CH3:16]
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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CC(C(CC1=C(C=CC=C1)[N+](=O)[O-])O)(C)C
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Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.214 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
Subsequently, the solution is filtered with suction through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
After dissolution in ethyl acetate
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Type
|
WASH
|
Details
|
washing with saturated sodium bicarbonate solution, and removal and concentration of the organic phase under reduced pressure, 2.2 g (75% of theory) of a solid
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1)CC(C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |